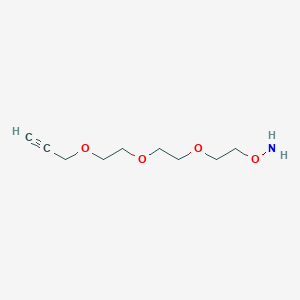
Aminooxy-PEG3-Propargyl
Übersicht
Beschreibung
Aminooxy-PEG3-Propargyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains both an aminooxy group and a propargyl group. The aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to yield a stable triazole linkage .
Wissenschaftliche Forschungsanwendungen
Aminooxy-PEG3-Propargyl has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including proteolysis targeting chimeras (PROTACs) for targeted protein degradation
Biology: It is used in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: It is used in the development of advanced materials and nanotechnology applications
Wirkmechanismus
Target of Action
Aminooxy-PEG3-Propargyl is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
This compound contains an aminooxy group and an alkyne group . The aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage . The alkyne group can participate in copper-catalyzed azide-alkyne Click Chemistry reactions . This allows it to form a stable triazole linkage with azide-bearing compounds or biomolecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, this compound can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it may have improved solubility and stability, potentially enhancing its bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry reactions . Additionally, the stability of the compound may be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
Aminooxy-PEG3-Propargyl interacts with various biomolecules, particularly those containing Azide groups. The Alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with these Azide groups . This interaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins within cells . Therefore, the presence of this compound, as a component of PROTACs, can influence cell function by altering the levels of specific target proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with Azide groups in the presence of copper, forming a stable triazole linkage . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a stable linker, this compound contributes to the long-term effectiveness of PROTACs .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Its role in the synthesis of PROTACs suggests that it may interact with enzymes involved in protein degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its role in the synthesis of PROTACs .
Subcellular Localization
The subcellular localization of this compound is not well-defined. As a component of PROTACs, it may be directed to specific compartments or organelles where target proteins for degradation are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-PEG3-Propargyl typically involves the following steps:
PEGylation: The initial step involves the attachment of polyethylene glycol to a suitable linker molecule.
Introduction of Functional Groups: The aminooxy and propargyl groups are introduced through specific chemical reactions. .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity
Analyse Chemischer Reaktionen
Types of Reactions
Aminooxy-PEG3-Propargyl undergoes several types of chemical reactions:
Oxime Formation: The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages
Common Reagents and Conditions
Oxime Formation: Common reagents include aldehydes or ketones, and the reaction is typically carried out in aqueous or organic solvents under mild conditions.
Click Chemistry: Common reagents include azide-bearing compounds and copper catalysts. .
Major Products
Oxime Linkages: The reaction with aldehydes or ketones yields oxime linkages.
Triazole Linkages: The reaction with azide-bearing compounds yields triazole linkages
Vergleich Mit ähnlichen Verbindungen
Aminooxy-PEG3-Propargyl can be compared with other similar compounds:
Aminooxy-PEG4-Propargyl: Similar in structure but with a longer PEG chain, which may affect its solubility and reactivity.
Propargyl-PEG3-Acid: Contains a carboxylic acid group instead of an aminooxy group, which affects its reactivity and applications.
Aminooxy-PEG3-Azide: Contains an azide group instead of a propargyl group, which affects its reactivity in Click Chemistry reactions.
This compound is unique due to its combination of aminooxy and propargyl groups, which allows it to participate in both oxime formation and Click Chemistry reactions, making it highly versatile for various applications .
Eigenschaften
IUPAC Name |
O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGANXFFLCJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


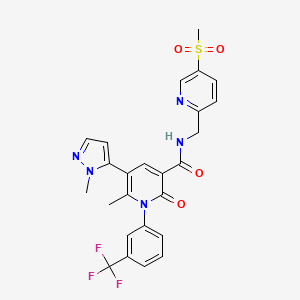
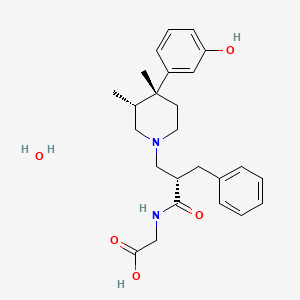
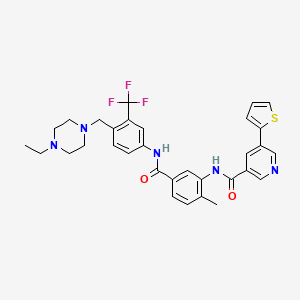
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
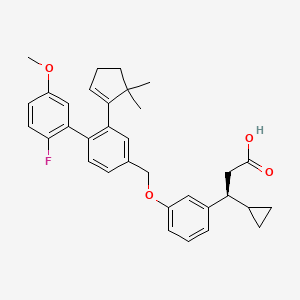
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
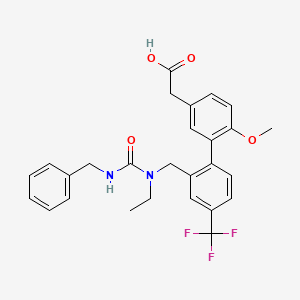
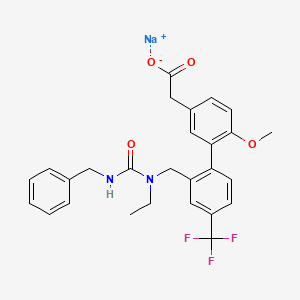
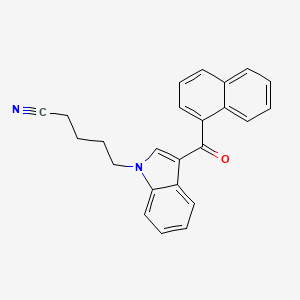
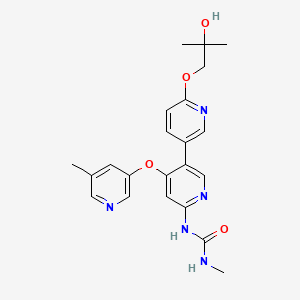
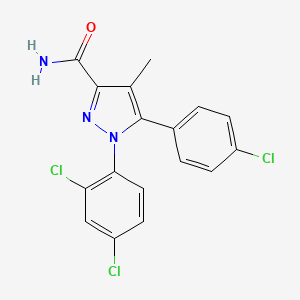

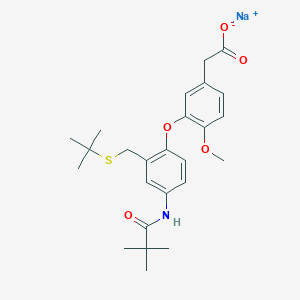
![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)
